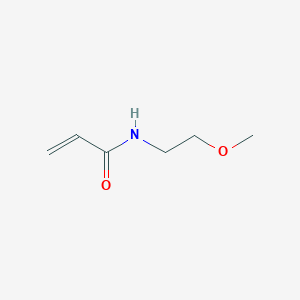

N-(2-methoxyethyl)acrylamide

Description

Contextualization of N-Substituted Acrylamides as Functional Monomers

N-substituted acrylamides are a versatile class of monomers widely utilized in the synthesis of functional polymers. tandfonline.com These monomers are derivatives of acrylamide (B121943), featuring a substituent group attached to the nitrogen atom. This structural feature allows for the precise tuning of polymer properties by varying the nature of the N-substituent. acs.org Polymers derived from N-substituted acrylamides, often referred to as poly(N-substituted acrylamide)s, have found extensive applications in diverse fields such as coatings, adhesives, and biomaterials. tandfonline.comepfl.ch

The ability to introduce a wide range of functional groups via N-substitution is a key reason for their prominence. These functional groups can bestow specific characteristics upon the resulting polymer, such as responsiveness to external stimuli like pH or temperature. uobaghdad.edu.iq For instance, the incorporation of different alkyl groups can systematically alter the polymer's hydrophilicity or hydrophobicity. acs.org The development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has further expanded the utility of these monomers by enabling the synthesis of well-defined polymer architectures with controlled molecular weights and low dispersity. acs.orgrsc.org

Significance of Methoxyethyl Functionality in Polymer Design

The methoxyethyl group in N-(2-methoxyethyl)acrylamide is a critical determinant of the final polymer's properties. This functionality imparts a unique combination of hydrophilicity and hydrophobicity. ontosight.ai The ether oxygen and the carbonyl group can form hydrogen bonds with water, contributing to the polymer's water-solubility or hydrophilicity. ontosight.aitandfonline.com This characteristic is crucial for applications in aqueous environments, such as in the biomedical field. ontosight.ai

Polymers containing the methoxyethyl group, such as poly(2-methoxyethyl acrylate) (PMEA), have demonstrated excellent biocompatibility and blood compatibility. thieme-connect.com This is attributed to the formation of "intermediate water" at the polymer-water interface, which is believed to resist protein adsorption and platelet adhesion, key events in biofouling and thrombus formation. thieme-connect.com

Furthermore, the methoxyethyl group contributes to the thermoresponsive behavior of polymers. Polymers of N,N-bis(2-methoxyethyl)acrylamide, a related monomer, exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised. researchgate.netnih.gov This "smart" behavior is highly sought after for applications like drug delivery systems, where a change in temperature can trigger the release of a therapeutic agent.

Overview of Research Trajectories for N-(2-methoxyethyl)acrylamide and its Structural Analogs

Current research on N-(2-methoxyethyl)acrylamide and its analogs is focused on harnessing their unique properties for advanced applications. A significant area of investigation is the development of thermoresponsive polymers. researchgate.netmdpi.com Researchers are exploring how factors like molecular weight, polymer architecture (e.g., linear vs. block copolymers), and the presence of different end-groups influence the LCST of polymers like poly(N,N-bis(2-methoxyethyl)acrylamide). researchgate.netnih.govmdpi.com For example, the cloud point of these polymers can be tuned to be near human body temperature, which is advantageous for biomedical applications. researchgate.net

Another major research thrust is in the area of biocompatible and biofilm-resistant materials. tandfonline.com The ability of polymers containing 2-methoxyethyl acrylate (B77674) to form a hydrated layer on their surface is being exploited to prevent the adhesion of bacteria and other microorganisms. tandfonline.com This is particularly relevant for medical devices, coatings, and marine applications where biofouling is a significant problem.

Furthermore, advanced polymerization techniques are being employed to create complex polymer architectures. Group Transfer Polymerization (GTP) and RAFT polymerization are used to synthesize well-defined block and statistical copolymers of MEOAA and its analogs with other monomers like N,N-dimethylacrylamide. nih.govmdpi.comshimadzu.com.cn This allows for the creation of materials with precisely controlled properties, such as copolymers that form micelles or other nanostructures in response to temperature changes. mdpi.com These research efforts highlight the versatility of MEOAA as a building block for a new generation of functional and "smart" materials.

Data Tables

Table 1: Properties of N-(2-methoxyethyl)acrylamide Monomer

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-methoxyethyl)prop-2-enamide | nih.gov |

| Molecular Formula | C6H11NO2 | nih.gov |

| Molecular Weight | 129.16 g/mol | nih.gov |

| CAS Number | 81666-02-6 | nih.gov |

Table 2: Thermoresponsive Properties of Related Polymers

| Polymer | Transition Temperature (LCST/T_p) | Notes | Source |

|---|---|---|---|

| Poly(N,N-bis(2-methoxyethyl)acrylamide) | Converges to 46 °C | Cloud point for 1 wt% solutions, increases with molar mass. researchgate.net | researchgate.net |

| Poly(N-(2-ethoxyethyl)acrylamide) (PEoEA) | 38 °C | Phase transition temperature (Tp). acs.orgnih.gov | acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHJKWNSLAKEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475058 | |

| Record name | N-(2-methoxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81666-02-6 | |

| Record name | N-(2-methoxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification of N 2 Methoxyethyl Acrylamide Monomer

Precursor Chemistry and Reaction Design for Monomer Synthesis

The synthesis of N-(2-methoxyethyl)acrylamide primarily relies on the principles of amidation, where a carboxylic acid derivative reacts with an amine. The most common and direct approach involves the reaction between an activated acrylic acid species and 2-methoxyethylamine.

Precursors:

Acryloyl Chloride: This is a highly reactive acyl halide, making it a common choice for the acylation of amines. Its high reactivity facilitates the reaction under relatively mild conditions.

2-Methoxyethylamine: This primary amine serves as the nucleophile, attacking the carbonyl carbon of the acryloyl chloride to form the amide bond.

Reaction Design:

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent is also a critical parameter, with aprotic solvents like dichloromethane (B109758) or benzene (B151609) often being employed. The reaction is generally performed at reduced temperatures, such as 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions, including the polymerization of the acrylamide (B121943) product.

A general reaction scheme is as follows:

Acryloyl Chloride + 2-Methoxyethylamine --(Base, Solvent)--> N-(2-methoxyethyl)acrylamide + Base·HCl

Purification of the resulting monomer is commonly achieved through techniques like vacuum distillation to remove impurities and any unreacted starting materials.

Synthesis of Related N-Substituted Methoxyethyl Acrylamide Analogs

The fundamental synthetic strategy for MEOAA can be readily adapted to produce a variety of N-substituted methoxyethyl acrylamide analogs. By substituting the primary amine precursor, a range of monomers with tailored properties can be accessed.

For instance, the synthesis of N,N-bis(2-methoxyethyl)acrylamide follows a similar pathway, utilizing bis(2-methoxyethyl)amine (B57041) as the amine precursor. researchgate.net In this case, the secondary amine reacts with acryloyl chloride to yield the corresponding tertiary amide. researchgate.net A solution of acryloyl chloride is added dropwise to a stirred solution of bis(2-methoxyethyl)amine and triethylamine in a suitable solvent like dichloromethane at 0 °C. researchgate.net

Another related analog, N-(2-ethoxyethyl)acrylamide , is synthesized through the coupling of 2-ethoxyethylamine (B85609) with acryloyl chloride in the presence of triethylamine in a solvent such as benzene. acs.org This highlights the modularity of the synthetic approach, where changing the alkoxy group on the ethylamine (B1201723) precursor from methoxy (B1213986) to ethoxy results in a different, yet structurally similar, monomer.

The table below summarizes the synthesis of MEOAA and its related analogs, showcasing the commonality in the synthetic approach.

| Target Monomer | Amine Precursor | Acylating Agent |

| N-(2-methoxyethyl)acrylamide | 2-Methoxyethylamine | Acryloyl Chloride |

| N,N-bis(2-methoxyethyl)acrylamide | bis(2-methoxyethyl)amine | Acryloyl Chloride |

| N-(2-ethoxyethyl)acrylamide | 2-ethoxyethylamine | Acryloyl Chloride |

Optimization of Synthetic Methodologies

While the acylation of amines with acryloyl chloride is a robust method, research has explored alternative and optimized synthetic pathways to improve yield, purity, and process safety, and to avoid the use of highly reactive and corrosive reagents like acryloyl chloride.

One alternative approach involves the direct amidation of (meth)acrylic acid esters with an amine in the presence of a catalyst. This method can circumvent the need for acryloyl chloride. Another patented method describes a two-step process where a (meth)acrylic acid and an amine compound react to form an aminopropionic acid derivative. This intermediate is then subjected to amidation with the same amine, followed by thermal decomposition to eliminate an amine and yield the N-substituted (meth)acrylamide. google.com

Furthermore, industrial production methods for N-substituted (meth)acrylamides have been developed that involve the liquid phase pyrolysis of an amide adduct, which is formed from the Michael addition of an amine to a (meth)acrylic acid ester. google.com Such methods aim for more cost-effective and scalable production.

The optimization of reaction conditions is also a key area of focus. Automated chemical synthesis reactors can be employed to precisely control parameters such as temperature, pressure, agitation rate, and dosing rate, leading to improved reaction outcomes. mt.com The use of these technologies allows for high-throughput screening of reaction conditions to identify the optimal parameters for maximizing yield and minimizing byproducts. mt.combeilstein-journals.org

Polymerization Mechanisms and Methodologies for Poly N 2 Methoxyethyl Acrylamide and Derivatives

Controlled/Living Radical Polymerization (CRP) Techniques

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the addition of a RAFT agent, which reversibly deactivates the propagating polymer chains.

Research on the RAFT polymerization of N,N-bis(2-methoxyethyl)acrylamide (a structurally similar monomer) has demonstrated the successful synthesis of thermoresponsive polymers with low dispersities. nih.gov In a typical procedure, the monomer is polymerized in the presence of a RAFT agent, such as a trithiocarbonate, and a radical initiator. The resulting polymers exhibit controlled molecular weights that increase linearly with monomer conversion, a key indicator of a controlled polymerization process.

Table 1: RAFT Polymerization of a Monomer Structurally Similar to N-(2-methoxyethyl)acrylamide

| Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| N,N-bis(2-methoxyethyl)acrylamide | 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid | Azobisisobutyronitrile (AIBN) | 1,4-Dioxane | 70 | 24 | 15,000 | 1.15 |

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP method that utilizes a stable nitroxide radical to control the polymerization. The nitroxide reversibly caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active and dormant species. This process allows for the synthesis of polymers with controlled architectures. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. acs.org This method offers excellent control over molecular weight, dispersity, and polymer architecture.

The ATRP of acrylamide-type monomers can be challenging due to the strong coordination of the amide group with the copper catalyst, which can affect the polymerization kinetics and control. cmu.edu Studies on the ATRP of N,N-dimethylacrylamide have shown that careful selection of the ligand, initiator, and solvent is crucial for achieving a controlled polymerization. For instance, using a highly active catalyst system can help to overcome the challenges associated with amide monomer polymerization. While specific ATRP conditions for N-(2-methoxyethyl)acrylamide have not been extensively reported, the general principles derived from similar monomers would be applicable.

Conventional Free Radical Polymerization (FRP)

Conventional Free Radical Polymerization (FRP) is a widely used and robust method for polymer synthesis. However, it offers limited control over the polymer's molecular weight and dispersity, typically resulting in polymers with broad molecular weight distributions. The polymerization is initiated by a radical initiator, and the polymer chains grow until termination occurs through coupling or disproportionation reactions.

In the context of monomers similar to N-(2-methoxyethyl)acrylamide, such as 2-methoxyethyl acrylate (B77674), FRP has been employed to synthesize polymers for various applications. nih.gov The molecular weight of the resulting polymer is influenced by factors such as the monomer-to-initiator ratio and the reaction temperature.

Table 2: Conventional Free Radical Polymerization of a Monomer Structurally Similar to N-(2-methoxyethyl)acrylamide

| Monomer | Initiator | [Monomer]/[Initiator] Ratio | Solvent | Temperature (°C) | Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|

| 2-Methoxyethyl acrylate | 2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70) | 250 | Methanol | 40 | 13,200 | 2.54 |

Living Polymerization Characteristics and Chain Extension Capabilities

A key feature of controlled/living polymerization techniques like RAFT, NMP, and ATRP is the ability to maintain chain-end functionality, allowing for the synthesis of block copolymers through chain extension. researchgate.net This "living" nature means that the polymer chains remain active after the initial monomer has been consumed and can be re-initiated to polymerize a second monomer.

The living characteristics of polymers derived from monomers similar to N-(2-methoxyethyl)acrylamide have been demonstrated through group-transfer polymerization (GTP), another type of living polymerization. acs.org In these studies, poly[N,N-bis(2-methoxyethyl)acrylamide] was synthesized with a narrow molecular weight distribution. The ability to perform chain extension was confirmed by sequentially adding different monomers to create block copolymers. This demonstrates the high degree of control over the polymer architecture that can be achieved with living polymerization techniques.

Table 3: Group-Transfer Polymerization of a Monomer Structurally Similar to N-(2-methoxyethyl)acrylamide Demonstrating Living Characteristics

| Monomer | Initiator | Catalyst | [Monomer]/[Initiator] Ratio | Solvent | Temperature (°C) | Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| N,N-bis(2-methoxyethyl)acrylamide | Me2EtSiH | B(C6F5)3 | 25 | CH2Cl2 | 25 | 4,500 | 1.13 |

Thermoresponsive Behavior and Solution Properties of Poly N 2 Methoxyethyl Acrylamide Polymers

Lower Critical Solution Temperature (LCST) Phenomena and Phase Transitions

Poly[N-(2-methoxyethyl)acrylamide] (PMEA) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below this temperature, the polymer is soluble, forming a homogeneous solution, while above the LCST, it undergoes a reversible phase transition, becoming insoluble and causing the solution to become cloudy. This phenomenon is driven by a shift in the thermodynamic balance between polymer-water and polymer-polymer interactions. At lower temperatures, hydrogen bonding between the amide and ether groups of the PMEA side chains and water molecules dominates, leading to hydration and dissolution. As the temperature increases, these hydrogen bonds weaken, and the entropy-driven hydrophobic interactions between the polymer chains become more favorable, leading to polymer collapse and phase separation.

The thermoresponsive properties of polymers are closely linked to their structure, including molecular weight and architecture (e.g., linear, block, graft, or star-shaped). nih.gov For PMEA, the cloud point temperature (Tcp), which is the experimental manifestation of the LCST, has been shown to be dependent on the polymer's degree of polymerization (DP). Research indicates that the Tcp increases as the degree of polymerization decreases. nih.govresearchgate.net This inverse relationship is a common characteristic of thermoresponsive poly(N-substituted acrylamide)s. rsc.org

For instance, PMEA synthesized via hydrosilylation-promoted group transfer polymerization (GTP) exhibited the following relationship between molecular weight and cloud point:

| Degree of Polymerization (x) | Calculated Molecular Mass (Mn,calcd) (kg mol-1) | Cloud Point (Tcp) (°C) |

| 25 | 4.7 | 29.5 |

| 50 | 9.4 | 27.6 |

| 100 | 18.7 | 25.8 |

| 200 | 37.4 | 25.4 |

| Data compiled from studies on PMEA synthesized via hydrosilylation-promoted GTP. nih.gov |

A comparative study of PMEA synthesized by different group-transfer polymerization (GTP) methods highlights this effect. PMEA with simple hydrogen atoms at both chain ends (synthesized via hydrosilylation-promoted GTP) was compared to PMEA with a more hydrophobic (methoxycarbonyl)isopropyl (MCIP) residue at the α-chain end (synthesized via conventional GTP). The results consistently showed that the PMEA with hydrogen end-groups exhibited a higher cloud point temperature than the MCIP-terminated PMEA of a similar molecular weight. nih.govresearchgate.net

| Polymer Type | Degree of Polymerization (x) | Cloud Point (Tcp) (°C) |

| H-PMOEAmx-H | 25 | 29.5 |

| MCIP-PMOEAmx | 26 | 27.5 |

| H-PMOEAmx-H | 50 | 27.6 |

| MCIP-PMOEAmx | 52 | 26.0 |

| Comparison of cloud point temperatures for PMEA with different end groups. nih.gov |

Similarly, for a related polymer, poly(N,N-bis(2-methoxyethyl)acrylamide), it was found that hydrophobic end groups incorporated via RAFT agents influenced the LCST, and attaching a strongly hydrophobic, surfactant-like end group lowered the cloud point. researchgate.net This demonstrates that modifying end-group chemistry is a powerful tool for fine-tuning the phase transition temperature of these polymers. nih.govrsc.org

Incorporating a more hydrophilic co-monomer, such as N,N-dimethylacrylamide (DMAm), into PMEA leads to an increase in the LCST. In block copolymers of PMEA and PDMAm (PMOEAm-b-PDMAm), the cloud points were strongly shifted towards higher temperatures compared to PMEA homopolymers. researchgate.net Statistical copolymers also show a composition-dependent Tcp.

Conversely, incorporating a more hydrophobic co-monomer would be expected to lower the LCST. The architecture of the copolymer—whether it is a random, block, or graft copolymer—also significantly impacts the phase transition behavior. nih.gov For example, block copolymers may exhibit distinct phase transitions corresponding to each block or a single, averaged transition, depending on the block lengths and their interactions. researchgate.netresearchgate.net This approach allows for the design of "smart" materials with tailored thermoresponsive properties for specific applications. mdpi.com

The LCST of PMEA in aqueous solution can be modulated by external stimuli, most notably by the addition of salts. The effect of different ions on the phase transition temperature typically follows the Hofmeister series, which ranks ions based on their ability to structure or destructure water. nih.govuakron.edu

Ions are generally classified as kosmotropes ("salting-out") or chaotropes ("salting-in").

Kosmotropes (e.g., SO₄²⁻, H₂PO₄⁻, F⁻) are strongly hydrated ions that tend to stabilize water structure. They enhance hydrophobic interactions by promoting the exclusion of the polymer from the bulk water, which typically leads to a decrease in the LCST. uakron.edunih.gov

Chaotropes (e.g., SCN⁻, I⁻, ClO₄⁻) are weakly hydrated ions that act as water structure breakers. They can interact directly with the polymer chain, disrupting polymer-polymer interactions and leading to an increase in the LCST. nih.govresearchgate.net

Studies on the closely related poly(N,N-bis(2-methoxyethyl)acrylamide) demonstrated a pronounced Hofmeister effect. The addition of 0.2 M sodium fluoride (B91410) (a kosmotrope) caused a significant decrease in the cloud point by about 10 °C, while 0.2 M sodium thiocyanate (B1210189) (a chaotrope) increased it by a similar amount. researchgate.net Similarly, research on poly(2-methoxyethyl acrylate) (PMEA), an ester analogue, showed that the polymer is easily dehydrated by the addition of sodium chloride, which is consistent with the "salting-out" effect that lowers the LCST. nih.gov The magnitude of the LCST shift depends on the specific ion and its concentration. uakron.edu

Polymer Hydration and Desolvation Mechanisms

The thermoresponsive behavior of PMEA is fundamentally governed by the hydration state of the polymer chains and the mechanism of desolvation upon heating. At temperatures below the LCST, water molecules form structured hydration shells around the polymer, primarily through hydrogen bonding with the amide carbonyl group and the ether oxygen atoms in the methoxyethyl side chains. nih.gov

Infrared spectroscopy studies on related polymers have identified different states of water associated with the polymer chains. For poly(2-methoxyethyl acrylate), these have been categorized as:

Nonfreezing water: Water molecules that are strongly interacting with the polymer chain.

Freezing bound water: Water with an intermediate level of interaction.

Freezing water: Water that is weakly interacting with the polymer, similar to bulk water. nih.gov

The phase transition above the LCST is initiated by the desolvation of the polymer chains. As the temperature rises, the hydrogen bonds between the polymer and water molecules weaken and break. acs.org Spectroscopic analysis of similar polyacrylamides shows a decrease in the intensity of bands associated with doubly hydrogen-bonded amide groups during phase separation, indicating a loss of bound water. nih.gov This dehydration process exposes the hydrophobic segments of the polymer backbone and side chains, leading to an increase in favorable polymer-polymer interactions and subsequent aggregation and phase separation. The addition of salts can influence this process; for instance, NaCl can readily dehydrate the weakly interacting "freezing water" around PMEA chains, facilitating the phase transition at a lower temperature. nih.gov

Solution Rheology and Viscoelastic Behavior

The rheological properties of PMEA solutions are intrinsically linked to their concentration, temperature, and phase behavior. Below the LCST, PMEA solutions exhibit typical polymer solution behavior, where viscosity increases with concentration and molecular weight. nlc-bnc.ca As aqueous solutions of polyacrylamides, they are expected to be shear-thinning (pseudoplastic), meaning their viscosity decreases with increasing shear rate. researchgate.netmdpi.com

The most dramatic rheological changes occur as the solution approaches and surpasses the LCST. Upon heating, as the polymer chains begin to dehydrate and aggregate, there is a significant increase in the solution's viscosity. researchgate.net Above the LCST, the formation of a macroscopic phase-separated system, often a polymer-rich gel-like phase, leads to a profound change in the material's viscoelastic properties. Dynamic shear measurements show a sharp increase in both the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). bu.edu

For systems designed to form thermoreversible gels, such as certain PMEA-containing block copolymers, the elastic modulus (G') will typically exceed the viscous modulus (G'') above the phase transition temperature, indicating the formation of a solid-like, elastic network structure. reading.ac.ukherts.ac.uk The strength and stability of this gel depend on factors like polymer architecture, concentration, and the presence of additives like salts. reading.ac.ukbu.edu The study of these viscoelastic properties is crucial for understanding the processing and application of PMEA-based materials, particularly in fields where in-situ gelation is desired. researchgate.net

Self-Assembly into Micellar Structures and Nanoparticles

The amphiphilic nature of block copolymers containing Poly[N-(2-methoxyethyl)acrylamide] (PMEOA) segments drives their self-assembly in aqueous solutions into complex nanostructures, including micelles and nanoparticles. This behavior is primarily dictated by the balance between the hydrophilic PMEOA blocks and the hydrophobic blocks to which they are attached.

When amphiphilic block copolymers of PMEOA are dispersed in water, they spontaneously organize to minimize the unfavorable interactions between the hydrophobic segments and the aqueous environment. This process leads to the formation of core-shell micellar structures. In these micelles, the hydrophobic polymer chains form a compact core, while the hydrophilic PMEOA chains form a solvated corona that interfaces with the surrounding water. The thermoresponsive properties of the PMEOA block can further influence the stability and aggregation behavior of these micelles in response to temperature changes.

The formation of these micelles is a concentration-dependent phenomenon. Below a certain concentration, the polymer chains exist as individual unimers. However, as the concentration increases, a critical point is reached where self-assembly into micelles becomes thermodynamically favorable. This threshold is known as the critical micelle concentration (CMC). The CMC is a key parameter that characterizes the stability of the micelles; a lower CMC value indicates a greater tendency for the polymer to self-assemble and form more stable micelles.

For instance, in studies of analogous amphiphilic ABA triblock copolymers composed of poly(2-methoxyethyl acrylate) (PMEA), a structurally similar polymer, and poly(ethylene oxide) (PEO), the formation of "flower-like" micelles has been observed. nih.govpreprints.org In these structures, the hydrophobic PMEA blocks form the core, and the hydrophilic PEO blocks create loop-like shells. nih.govpreprints.org The CMC values for these systems are influenced by the length of the hydrophobic block, with longer hydrophobic chains leading to a lower CMC due to stronger hydrophobic interactions. nih.gov

The aggregation number (Nagg), which represents the average number of polymer chains in a single micelle, is another important characteristic. This parameter, along with the hydrodynamic radius of the micelles, provides insight into the size and packing of the self-assembled structures. nih.gov

Below is a data table detailing the properties of flower-like micelles formed from ABA triblock copolymers of poly(2-methoxyethyl acrylate) (PMEA) and poly(ethylene oxide) (PEO), which serve as a model for the expected behavior of similar PMEOA-based systems.

| Copolymer | Hydrodynamic Radius (nm) | Aggregation Number (Nagg) | Critical Micelle Concentration (CMC) (g/L) |

| MEOM85 | 151 | 156 | 0.01 |

| MEOM777 | 108 | 164 | 0.002 |

Data sourced from studies on PMEA-PEO-PMEA triblock copolymers, where the numerical designation refers to the degree of polymerization of the PMEA block. nih.gov

Beyond simple micelles, PMEOA-containing copolymers can also form more complex nanoparticles. These nanoparticles can be engineered for various applications, such as drug delivery, by encapsulating therapeutic agents within their hydrophobic cores. The thermoresponsive nature of the PMEOA corona can be exploited to trigger the release of the encapsulated payload in response to localized temperature changes. The synthesis of such nanoparticles often involves techniques like polymerization-induced self-assembly (PISA), which allows for the formation of well-defined nano-objects directly in an aqueous medium. acs.org

Advanced Research Applications in Polymer and Materials Science

Development of Stimuli-Responsive Hydrogels for Advanced Materials

Polymers derived from N-(2-methoxyethyl)acrylamide and its analogs, such as N,N-bis(2-methoxyethyl)acrylamide, are known for their thermoresponsive behavior in water, exhibiting a Lower Critical Solution Temperature (LCST). researchgate.net Below the LCST, the polymer is soluble, forming a homogeneous solution, while above this temperature, it undergoes a phase transition, becoming insoluble and causing the solution to become turbid. This property is central to the design of "smart" hydrogels that can change their volume and swelling characteristics in response to temperature changes.

The precise LCST, often referred to as the cloud point temperature (Tcp) in experiments, can be finely tuned by altering the polymer's molecular architecture. Research has shown that the cloud point of these polymers is influenced by factors such as molar mass and the nature of the end-groups incorporated during synthesis. For instance, studies on poly(N,N-bis(2-methoxyethyl)acrylamide) synthesized via Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization have demonstrated that the cloud point increases with higher molar masses. researchgate.net This behavior is attributed to the influence of hydrophobic end-groups from the RAFT agent. Furthermore, the introduction of different comonomers allows for the creation of copolymer hydrogels with tailored transition temperatures and swelling properties. mdpi.comnih.gov

These characteristics make MEOAA-based hydrogels highly suitable for applications where controlled, temperature-triggered changes in material properties are required, such as in sensors, actuators, and controlled release systems.

Table 1: Cloud Point Temperatures (Tcp) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) Based Polymers This table is interactive. Users can sort columns by clicking on the headers.

| Polymer System | Polymerization Method | Molecular Weight (Mn, g/mol ) | Cloud Point (Tcp, °C) | Reference |

|---|---|---|---|---|

| PMOEAm Homopolymer | RAFT | 9,600 | 43 | researchgate.net |

| PMOEAm Homopolymer | RAFT | 19,600 | 45 | researchgate.net |

| PMOEAm Homopolymer | RAFT | 38,100 | 46 | researchgate.net |

| PMOEAm₅₀ Homopolymer | GTP | - | 53.9 | mdpi.comnih.gov |

| PMOEAm₅₀-b-PDMAm₅₀ | GTP | - | 43.5 | mdpi.comnih.gov |

GTP: Group Transfer Polymerization; PDMAm: Poly(N,N-dimethylacrylamide); PEOEAm: Poly(N,N-bis(2-ethoxyethyl)acrylamide); b: block copolymer; s: statistical copolymer.

Functional Polymers for Separation and Purification Technologies

The stimuli-responsive nature of PMEOAA is a key feature that can be exploited in advanced separation and purification technologies. Functional polymers that can reversibly precipitate from a solution allow for the development of "smart" separation systems that are both efficient and reusable. These systems often operate on the principle of entrapping or binding target molecules in a homogeneous solution and then releasing them upon a change in stimulus, such as temperature. researchgate.net

One such application is in aqueous two-phase systems (ATPS), which are used for the gentle separation of proteins and other biomolecules. nih.govmdpi.com A thermoresponsive polymer like PMEOAA can be used to form one of the phases. After partitioning the target molecule into the desired phase, a simple temperature increase above the polymer's LCST would cause the polymer to precipitate, allowing for easy recovery of the polymer and the purified product. This avoids the need for organic solvents or other harsh conditions, making it ideal for sensitive biological materials.

Similarly, PMEOAA can be grafted onto stationary phases in chromatography columns. researchgate.net By controlling the column's temperature, the hydrophobicity of the surface can be modulated. Below the LCST, the polymer chains are hydrated and extended, creating a more hydrophilic surface. Above the LCST, the chains collapse and become more hydrophobic. This allows for temperature-controlled separation of analytes based on their affinity for the changing surface chemistry, providing an additional parameter for optimizing chromatographic separations.

Polymer-Based Substrates for Cell Culture and Tissue Engineering Research

A significant area of application for thermoresponsive polymers is in cell culture and tissue engineering. The ability to control cell adhesion and detachment on a substrate by simply changing the temperature is a cornerstone of "cell sheet engineering". nih.govresearchgate.netmerckmillipore.com This technique allows for the harvesting of confluent cell monolayers without the use of proteolytic enzymes like trypsin, which can damage cell surface proteins and the extracellular matrix (ECM).

Polymers based on MEOAA and its structural analog, 2-methoxyethyl acrylate (B77674) (MEA), are promising candidates for these applications. Research on poly(2-methoxyethyl acrylate) (PMEA) has shown that it provides a surface that supports the adhesion and proliferation of endothelial and smooth muscle cells while simultaneously resisting platelet adhesion, a property crucial for blood-contacting devices. nih.govrsc.org This selective cell adhesion is attributed to the unique interfacial water structure on the polymer surface, which influences protein adsorption and conformation. nih.govrsc.orgtandfonline.com

By creating surfaces grafted with PMEOAA, it is possible to culture cells at physiological temperature (37 °C), which is typically above the polymer's LCST, rendering the surface hydrophobic and cell-adhesive. Once the cells have formed a confluent sheet, the temperature can be lowered below the LCST. This causes the polymer to hydrate (B1144303) and swell, becoming hydrophilic and non-adhesive, which gently lifts the entire cell sheet from the surface. merckmillipore.com This technology enables the creation of scaffold-free tissue constructs for regenerative medicine.

Surface Functionalization and Biointerface Engineering

The engineering of surfaces at the molecular level is critical for the development of advanced biomedical devices, biosensors, and diagnostic platforms. Grafting functional polymers onto a material's surface can dramatically alter its properties, such as wettability, biocompatibility, and interactivity with biological systems. rsc.org

PMEOAA is an excellent candidate for surface functionalization due to its stimuli-responsive nature. Techniques such as "grafting-from" or "grafting-to" can be used to covalently attach PMEOAA chains to various substrates, including glass, gold, and other polymers. mdpi.commdpi.com The "grafting-from" approach involves initiating polymerization directly from initiator sites anchored on the surface, while the "grafting-to" method involves attaching pre-synthesized polymers to a reactive surface.

Surfaces functionalized with PMEOAA create a dynamic biointerface that can be switched between a protein- and cell-repellent state (below LCST) and a more interactive state (above LCST). This capability is highly desirable for applications such as biosensors, where controlled binding and release of target analytes are required, and for medical implants, where modulating tissue integration or preventing biofouling is necessary. Research on the related PMEA polymer has shown that controlling the grafting density is crucial, as it directly influences the interfacial structure and its interaction with proteins and platelets, thereby affecting blood compatibility. nih.gov

Application in Specialty Chemical Synthesis as Polymeric Intermediates

N-(2-methoxyethyl)acrylamide serves as a versatile monomer for synthesizing well-defined polymers that can act as intermediates for more complex macromolecular architectures. The use of controlled/living polymerization techniques, such as RAFT and Group Transfer Polymerization (GTP), allows for the synthesis of PMEOAA with predetermined molecular weights and low dispersity. researchgate.netnih.gov

These well-defined PMEOAA chains can function as macromolecular building blocks. For example, a PMEOAA homopolymer synthesized with a reactive end-group can serve as a macroinitiator or a macro-chain transfer agent for the polymerization of a second, different monomer. This process yields block copolymers, which are macromolecules composed of two or more distinct polymer segments. mdpi.comnih.govscilit.com

By combining the thermoresponsive PMEOAA block with other blocks having different properties (e.g., hydrophilicity, biocompatibility, or specific binding capabilities), a wide range of functional materials can be created. For instance, amphiphilic block copolymers can self-assemble in solution to form nanoparticles or micelles for drug delivery applications. nih.gov The ability to create these complex structures makes MEOAA a valuable component in the toolbox of synthetic polymer chemists for producing specialty polymers and advanced materials.

Computational and Theoretical Studies on N Substituted Methoxyethyl Acrylamide Systems

Molecular Modeling of Polymerization Kinetics and Thermodynamics

Molecular modeling serves as a critical tool for dissecting the complex processes involved in the polymerization of acrylamide-based monomers. While experimental studies on acrylamide (B121943) polymerization kinetics have sometimes yielded contradictory data, computational models help to elucidate the underlying mechanisms responsible for these observations.

For instance, kinetic models for the radical polymerization of acrylamide have been developed to account for unusual kinetic features, such as reaction orders with respect to the monomer concentration being reported between 1.2 and 1.5, deviating from the expected first order. advancedsciencenews.com A complete kinetic model for acrylamide homopolymerization has demonstrated that mechanisms like intramolecular chain transfer (backbiting) are necessary to accurately describe the reduced rate of monomer conversion at lower initial monomer concentrations. advancedsciencenews.com Although this backbiting may not lead to significant measurable branching in the final poly(acrylamide), its inclusion in the model is crucial for accurately capturing the polymerization rates and polymer molar masses across a wide range of conditions. advancedsciencenews.com

These modeling approaches, rooted in statistical mechanics and quantum mechanics, allow for the "computer experiments" that can predict kinetic behavior and thermodynamic properties. mdpi.com By simulating the interactions between monomers and growing polymer chains, researchers can gain insights into the reaction mechanisms at an atomic level, helping to optimize polymerization conditions and predict the properties of the resulting polymers. mdpi.com Such validated models for homopolymerization provide a robust foundation for modeling the more complex copolymerization of acrylamide with other functional monomers. advancedsciencenews.com

Simulations of Polymer Conformation and Solution Dynamics

All-atom molecular dynamics (MD) simulations are instrumental in understanding the conformational behavior and solution dynamics of polymers derived from N-substituted acrylamides. These simulations provide a molecular-level view of how polymer chains fold, move, and interact with their solvent environment, which is key to understanding their macroscopic properties.

MD simulations on various N-substituted acrylamide polymers, such as poly(N-isopropylacrylamide) (PNIPAm), have revealed the critical role of the solvation shell in determining polymer conformation. rsc.org The simulations show that changes in the functional groups on the polymer side-chains significantly alter the structure and dynamics of the surrounding water molecules. rsc.org For example, the residence time of water molecules near the polymer and the characteristics of hydrogen bonding are directly affected by the nature of the N-substituent. rsc.org These interactions govern the coil-to-globule conformational transition that is characteristic of thermoresponsive polymers. rsc.org

Simulations typically involve placing a single polymer chain of a defined length (e.g., a 30-mer) in a simulation box with a large number of explicit water molecules. rsc.orgarxiv.orguni-paderborn.de By applying force fields (like OPLS, GROMOS, or AMBER) that describe the interactions between all atoms, the system's evolution over time can be calculated, tracking properties such as the radius of gyration to monitor the polymer's collapse or extension. arxiv.orguni-paderborn.deresearchgate.net These studies have successfully modeled the conformational changes of thermoresponsive polymers as a function of temperature, showing agreement with experimental observations. uni-paderborn.deresearchgate.net The insights gained from these simulations on well-studied systems like PNIPAm are directly applicable to understanding the behavior of poly(N-(2-methoxyethyl)acrylamide) and other related polymers, helping to guide the design of new materials with tailored properties. rsc.org

Quantum Chemical Calculations on Monomer Reactivity and Electronic Structure

Quantum chemical calculations are a fundamental tool for investigating the intrinsic electronic properties and reactivity of monomer species like N-(2-methoxyethyl)acrylamide. These methods, based on solving the Schrödinger equation under various approximations, provide detailed information about the electron distribution, molecular orbitals, and potential energy surfaces of molecules, which govern their chemical behavior.

The reactivity of acrylamides is largely defined by their conjugated α,β-unsaturated carbonyl structure. This arrangement creates a delocalized pi-electron system, making the molecule a soft electrophile. Quantum chemical calculations can rationalize this reactivity, explaining why acrylamides react preferentially with soft nucleophiles, such as thiols (like the cysteine residues in proteins), rather than hard nucleophiles like those found in DNA.

Recent studies have combined quantum mechanics (QM) with machine learning (ML) to develop predictive models for the reactivity of acrylamide-based compounds. orientjchem.org These QM/ML models use descriptors calculated from quantum chemical theory to predict reaction rates. This approach has been shown to outperform traditional linear regression models and models based solely on structural features. Such computational models are invaluable for designing covalent inhibitors and understanding potential toxicity mechanisms by predicting how readily a monomer will react with biological nucleophiles.

Prediction of Thermoresponsive Behavior and Phase Transitions

The ability of poly(N-(2-methoxyethyl)acrylamide) and related polymers to undergo a phase transition in response to temperature changes is one of their most important features. Computational studies are key to predicting and understanding this thermoresponsive behavior, particularly the lower critical solution temperature (LCST), where the polymer transitions from a soluble, swollen coil to an insoluble, collapsed globule upon heating.

Simulations have shown that the LCST is highly dependent on the delicate balance between hydrophobic and hydrophilic interactions between the polymer and water. All-atom MD simulations can capture the coil-to-globule transition by modeling the polymer's behavior at different temperatures. rsc.orguni-paderborn.de These simulations reveal that as the temperature increases, the hydrogen bonds between the polymer's amide and ether groups and the surrounding water molecules weaken, allowing hydrophobic interactions to dominate and cause the polymer chain to collapse. rsc.org

The predictive power of these simulations allows for the systematic study of how molecular structure affects thermoresponsive properties. For the closely related poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), experimental data shows that factors such as molar mass, polymer concentration, and the presence of different end-groups or salts significantly influence the cloud point (Tcp), which is the experimental measure of the LCST. researchgate.net For example, the cloud point of PbMOEAm increases with increasing molar mass and is sensitive to the type and concentration of added salts, following the Hofmeister series. researchgate.net Computational models can be parameterized with such experimental data to refine their accuracy and enhance their predictive capabilities for new polymer architectures.

Below is a data table summarizing experimental findings on the cloud point of Poly(N,N-bis(2-methoxyethyl)acrylamide), which informs computational models.

| Polymer ID | Molar Mass (kg/mol) | Concentration (wt%) | Added Salt (0.2 M) | Cloud Point (°C) |

|---|---|---|---|---|

| P1a | 5.8 | 1 | None | 39 |

| P1b | 10.4 | 1 | None | 42 |

| P1c | 16.0 | 1 | None | 44 |

| P1d | 27.5 | 1 | None | 45 |

| P1e | 45.9 | 1 | None | 46 |

| P1e | 45.9 | 0.5 | None | 47 |

| P1e | 45.9 | 0.1 | None | 48 |

| P1b | 10.4 | 1 | NaF (Kosmotrope) | 32 |

| P1b | 10.4 | 1 | NaSCN (Chaotrope) | 52 |

Data sourced from experimental studies on Poly(N,N-bis(2-methoxyethyl)acrylamide) which provide a basis for computational model validation. researchgate.net

Analytical Methodologies for Characterization of N 2 Methoxyethyl Acrylamide Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of poly(N-(2-methoxyethyl)acrylamide) (PMEOAA). These techniques probe the interactions of electromagnetic radiation with the polymer's molecules to provide detailed information about its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the successful polymerization of the MEOAA monomer and to verify the structure of the resulting polymer.

In the ¹H NMR spectrum of PMEOAA, the disappearance of the characteristic vinyl proton signals from the monomer (typically observed between 5.5 and 6.5 ppm) is a primary indicator of polymerization. The spectrum of the polymer is characterized by broad signals corresponding to the protons in the polymer backbone and the side chains. For example, the signals for the methoxy (B1213986) (–OCH₃) and methylene (B1212753) (–NCH₂CH₂O–) groups in the side chain are prominent. nih.gov The protons of the polymer backbone (–CH₂CH–) typically appear as broad multiplets in the upfield region. nih.gov

¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the carbonyl carbon of the amide group, the carbons in the polymer backbone, and the carbons of the methoxyethyl side chain.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(N-(2-methoxyethyl)acrylamide) in a suitable deuterated solvent.

| Proton Assignment | Typical Chemical Shift (δ, ppm) |

| Polymer Backbone (–CH ₂–CH –) | 1.2 – 2.6 |

| Methoxy Group (–OCH ₃) | ~3.3 |

| Methylene Group (–NCH₂CH ₂O–) | ~3.5 |

| Methylene Group (–NCH ₂CH₂O–) | ~3.4 |

| Amide Proton (–NH –) | 7.0 - 8.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer structure. By analyzing the absorption of infrared radiation at specific wavenumbers, the successful incorporation of the monomer's functional groups into the polymer chain can be confirmed.

The IR spectrum of PMEOAA shows characteristic absorption bands that are indicative of its structure. A strong absorption band corresponding to the carbonyl (C=O) stretching of the secondary amide group (Amide I band) is typically observed around 1640-1650 cm⁻¹. Another significant peak, the Amide II band, which arises from N-H bending and C-N stretching vibrations, appears around 1540-1550 cm⁻¹. The presence of the ether linkage in the side chain is confirmed by a C-O-C stretching vibration, usually found in the 1100-1120 cm⁻¹ region. Broad absorption bands in the 2850-3000 cm⁻¹ and 3200-3400 cm⁻¹ regions correspond to C-H and N-H stretching vibrations, respectively. acs.orgnih.gov

Table 2: Key Infrared Absorption Bands for Poly(N-(2-methoxyethyl)acrylamide).

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N–H Stretch | 3200 - 3400 |

| C–H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1640 - 1650 |

| N–H Bend (Amide II) | 1540 - 1550 |

| C–O–C Stretch | 1100 - 1120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For polymers like PMEOAA, which lack extensive chromophores, UV-Vis spectroscopy is primarily used for quantitative analysis rather than detailed structural characterization. The amide carbonyl group exhibits a weak n→π* transition in the UV region, typically below 250 nm. akinainc.com

This technique can be useful for determining the concentration of the polymer in solution, provided a calibration curve is established. However, it does not offer the detailed structural insights provided by NMR or IR spectroscopy. The absence of significant absorption in the visible region confirms that the polymer is colorless. akinainc.commdpi.com

Chromatographic Techniques for Molecular Weight and Purity Analysis

Chromatographic methods are indispensable for determining the molecular weight distribution of polymers and for assessing their purity by separating the polymer from unreacted monomer or other impurities.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution (MWD) of polymers. paint.orgpaint.org The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. paint.org

For the analysis of PMEOAA, a suitable solvent system is required to ensure the polymer is fully dissolved and to prevent interactions with the column's stationary phase. nih.gov Common mobile phases include N,N-dimethylformamide (DMF), often with the addition of a salt like lithium chloride (LiCl) or lithium bromide (LiBr) to suppress aggregation. nih.gov The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate) (PMMA), to generate a calibration curve from which the molecular weight of the PMEOAA sample can be determined. nih.gov The key parameters obtained from SEC/GPC analysis are the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.

Table 3: Example Data from SEC/GPC Analysis of a Poly(N-(2-methoxyethyl)acrylamide) Sample.

| Parameter | Description | Example Value |

| Mₙ ( g/mol ) | Number-Average Molecular Weight | 25,000 |

| Mₙ ( g/mol ) | Weight-Average Molecular Weight | 35,000 |

| Đ (PDI) | Polydispersity Index (Mₙ/Mₙ) | 1.4 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a mixture. In the context of PMEOAA characterization, HPLC is primarily employed to assess the purity of the final polymer product. uniupo.it Specifically, it is an effective method for detecting and quantifying the amount of residual N-(2-methoxyethyl)acrylamide monomer. nih.govusm.my

Typically, a reversed-phase HPLC method is used, where a nonpolar stationary phase is paired with a polar mobile phase. The unreacted, relatively nonpolar monomer is retained longer on the column than the highly polar polymer, allowing for their separation. By comparing the retention time and peak area of the sample to those of a known monomer standard, the concentration of residual monomer in the polymer can be accurately determined. usm.my This is crucial for ensuring the polymer's quality and for applications where the presence of unreacted monomer is a concern.

Light Scattering Techniques for Solution Properties

Light scattering is a fundamental analytical technique for characterizing the properties of polymers in solution. It provides valuable information about the size, shape, and molar mass of macromolecules, as well as their interactions with the solvent. For polymers of N-(2-methoxyethyl)acrylamide, light scattering techniques are particularly useful for elucidating their solution behavior, including their thermoresponsive properties.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic radius (Rh) of polymers in solution. This technique analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the polymer chains. The rate of these fluctuations is related to the diffusion coefficient of the polymers, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

In the context of N-(2-methoxyethyl)acrylamide polymers, DLS is instrumental in studying their thermoresponsive behavior, specifically the coil-to-globule transition that occurs at the lower critical solution temperature (LCST). Below the LCST, the polymer chains are in a soluble, extended coil conformation. As the temperature increases and approaches the LCST, the polymer chains dehydrate and collapse into a more compact, globular state. This transition is accompanied by a significant change in the hydrodynamic radius, which can be precisely monitored by DLS. For instance, studies on poly(N,N-bis(2-methoxyethyl)acrylamide) have utilized DLS to track the changes in hydrodynamic diameter as a function of temperature, providing insights into the phase transition behavior. researchgate.net

The data obtained from DLS measurements can be used to construct a profile of the polymer's hydrodynamic size distribution at different temperatures. This information is crucial for understanding the aggregation behavior and the mechanism of the phase transition.

Table 1: Illustrative DLS Data for a Thermoresponsive N-(2-methoxyethyl)acrylamide Polymer

| Temperature (°C) | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |

| 25 | 15.2 | 0.15 |

| 30 | 16.5 | 0.18 |

| 35 | 120.8 | 0.45 |

| 40 | 350.1 | 0.62 |

Note: This table is illustrative and represents typical data obtained from a DLS experiment on a thermoresponsive polymer. The transition temperature is indicated by the sharp increase in hydrodynamic radius and polydispersity.

Static Light Scattering (SLS)

Static Light Scattering (SLS) is a powerful technique for determining the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) of polymers in solution. anton-paar.commdpi.com Unlike DLS, which measures the fluctuations in scattered light, SLS measures the time-averaged intensity of scattered light at various angles. uci.edu

The fundamental principle of SLS is based on the relationship between the intensity of scattered light and the properties of the polymer, as described by the Rayleigh equation. uci.edu For larger polymer molecules, the angular dependence of the scattered light provides information about the size and shape of the polymer coils. By measuring the scattered light intensity at multiple angles and concentrations, a Zimm plot can be constructed to extrapolate the data to zero angle and zero concentration, yielding Mw, Rg, and A2.

For N-(2-methoxyethyl)acrylamide polymers, SLS is a key technique for absolute molar mass determination. anton-paar.comuci.edu The second virial coefficient, A2, provides insight into polymer-solvent interactions. A positive A2 value indicates good solvent conditions, where polymer-solvent interactions are favorable, while a negative A2 value suggests poor solvent conditions, favoring polymer-polymer interactions. anton-paar.com The monitoring of these parameters as a function of temperature can provide a thermodynamic understanding of the LCST behavior.

Table 2: Representative SLS Data for a Poly(N-(2-methoxyethyl)acrylamide) Sample in Aqueous Solution

| Parameter | Value |

| Weight-Average Molecular Weight (Mw) | 50,000 g/mol |

| Radius of Gyration (Rg) | 25 nm |

| Second Virial Coefficient (A2) | 2.5 x 10-4 mol·mL/g2 |

Note: This table provides representative data for a polymer in a good solvent, as indicated by the positive second virial coefficient.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are indispensable for the detailed structural characterization of polymers, providing information on molecular weight distribution, end-group analysis, and repeat unit confirmation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like synthetic polymers. sigmaaldrich.com In this method, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase with minimal fragmentation. The time it takes for the ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of individual polymer chains (oligomers).

For polymers of N-(2-methoxyethyl)acrylamide, MALDI-TOF MS can provide detailed information on the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end groups. sigmaaldrich.comyoutube.com This is particularly important for polymers synthesized by controlled radical polymerization techniques, where the fidelity of the end groups is crucial for subsequent modifications or applications. A study on poly(N,N-bis(2-methoxyethyl)acrylamide) synthesized via hydrosilylation-promoted group transfer polymerization utilized MALDI-TOF MS to confirm the polymer structure. The spectrum revealed a single set of molecular ion peaks with a distance corresponding to the molecular mass of the repeating monomer unit (187.24 Da), confirming the expected structure. nih.gov

Table 3: Example of MALDI-TOF MS Data for Poly(N-(2-methoxyethyl)acrylamide)

| Peak (n-mer) | Theoretical m/z | Observed m/z |

| 10 | 1900.2 | 1900.5 |

| 11 | 2087.4 | 2087.8 |

| 12 | 2274.6 | 2275.0 |

| 13 | 2461.8 | 2462.3 |

Note: This table illustrates the high resolution and accuracy of MALDI-TOF MS in determining the mass of individual oligomers. The theoretical m/z is calculated based on the repeating unit mass of N-(2-methoxyethyl)acrylamide (187.24 g/mol ) plus the mass of end groups and a cationizing agent (e.g., Na+).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of polymers. In ESI-MS, a polymer solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions, often with multiple charges.

ESI-MS can be used to characterize the end groups of polymers and to study their architecture. tees.ac.uk For N-(2-methoxyethyl)acrylamide polymers, ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide valuable structural information. By selecting a specific parent ion and inducing fragmentation, the resulting fragment ions can be analyzed to elucidate the connectivity of the polymer backbone and the nature of the end groups. While ESI-MS has been extensively used for biodegradable polymers, its application to synthetic polymers like polyacrylamides is also of significant interest for detailed structural verification. mdpi.com

Table 4: Potential ESI-MS/MS Fragmentation Data for a Poly(N-(2-methoxyethyl)acrylamide) Oligomer

| Precursor Ion (m/z) | Fragmentation Pathway | Major Fragment Ions (m/z) |

| 1000.5 | Backbone Cleavage | 813.3, 626.1, 438.9 |

| 1000.5 | End-group Loss | 955.4 |

Note: This table is a hypothetical representation of the type of data that could be obtained from an ESI-MS/MS experiment to deduce structural information about the polymer.

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry for LCST)

Thermal analysis methods are crucial for characterizing the thermal transitions of polymers. For thermoresponsive polymers like those derived from N-(2-methoxyethyl)acrylamide, Differential Scanning Calorimetry (DSC) is a primary technique for determining the LCST.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a polymer solution undergoes a phase transition, such as the coil-to-globule transition at the LCST, there is an associated change in heat capacity, which is detected by the DSC as an endothermic or exothermic event. For the LCST transition, an endothermic peak is typically observed, and the onset or peak of this transition is taken as the LCST.

The LCST of N-(2-methoxyethyl)acrylamide polymers can be influenced by factors such as molecular weight, polymer concentration, and the presence of comonomers or additives. DSC provides a sensitive and reproducible method for quantifying these effects. For instance, studies on similar thermoresponsive polymers like poly(N,N-diethylacrylamide) have shown that the LCST determined by DSC is less dependent on factors like heating rate and concentration compared to optical methods, providing a more thermodynamically relevant value. cmu.edu The LCST of copolymers containing N-(2-methoxyethyl)acrylamide can be tuned by incorporating other monomers, and DSC is an essential tool for characterizing the resulting thermal properties. rsc.org

Table 5: DSC Data for the Determination of LCST of a Poly(N-(2-methoxyethyl)acrylamide) Solution

| Polymer Concentration (wt%) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| 1 | 33.5 | 35.2 | 2.1 |

| 5 | 34.1 | 36.0 | 10.5 |

| 10 | 34.8 | 36.8 | 20.8 |

Note: This table shows how the LCST and the enthalpy of the transition can vary with polymer concentration, as is typically observed in DSC measurements of thermoresponsive polymers.

Morphological Characterization

The self-assembly of MEOA-based polymers, especially when copolymerized with other monomers to form block copolymers, leads to a variety of morphologies in aqueous solutions. The balance between the hydrophilic MEOA block and a hydrophobic block dictates the final structure.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of self-assembled polymer structures with nanoscale resolution. In the context of MEOA-based polymers, AFM has been instrumental in revealing the morphology of thin films and adsorbed nanostructures on various substrates.

For instance, studies on block copolymers containing a thermoresponsive block similar to poly(MEOA) have demonstrated the utility of AFM in visualizing the transition from individual micelles to aggregated structures upon changes in environmental conditions like temperature. AFM can provide detailed information on the height, diameter, and surface roughness of these assemblies.

A study on a related thermoresponsive polymer, poly(2-(2-methoxyethoxy)ethyl methacrylate) (MEO2MA), which shares structural similarities with poly(MEOA), revealed distinct morphological changes with temperature. AFM imaging of a diblock copolymer of poly(styrene) and poly(MEO2MA) showed the formation of well-defined spherical micelles at room temperature. Upon heating above the lower critical solution temperature (LCST), these micelles were observed to aggregate.

| Polymer System | Observed Morphology | Imaging Technique | Key Findings |

|---|---|---|---|

| PS-b-P(MEO2MA) | Spherical Micelles | AFM | Well-dispersed spherical micelles observed at temperatures below the LCST. |

| PS-b-P(MEO2MA) | Aggregated Micelles | AFM | Upon heating above the LCST, micelles formed larger aggregates due to the collapse of the thermoresponsive P(MEO2MA) chains. |

Transmission Electron Microscopy (TEM) for Self-Assemblies

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of nanostructures, offering invaluable information about their size, shape, and internal morphology. For MEOA-based polymer self-assemblies, TEM is crucial for visualizing the structures formed in solution.

In a representative study on a block copolymer composed of a hydrophobic block and a thermoresponsive block analogous to poly(MEOA), TEM analysis revealed the formation of spherical micelles in aqueous solution. The hydrophobic core and the hydrophilic, thermoresponsive corona structure could be inferred from the contrast in the TEM images, often enhanced by negative staining techniques.

The size and distribution of these micelles can be quantified from TEM micrographs. For example, a diblock copolymer of poly(methyl methacrylate) (PMMA) and poly(di(ethylene glycol) methyl ether methacrylate) (P(DEGMA)), another close relative of poly(MEOA), was shown to form spherical micelles with a narrow size distribution.

| Polymer System | Observed Morphology | Average Diameter (nm) | Imaging Technique | Observations |

|---|---|---|---|---|

| PMMA-b-P(DEGMA) | Spherical Micelles | 50-70 | TEM | Formation of uniform spherical micelles with a distinct core-shell structure. |

| Poly(lactic acid)-b-P(MEO2MA-co-OEGMA) | Spherical Micelles | 80-120 | TEM | Slightly larger micelles with a well-defined spherical shape observed. The size was dependent on the block lengths. |

These morphological characterizations by AFM and TEM are fundamental to understanding the behavior of N-(2-methoxyethyl)acrylamide-based polymers and for the rational design of novel materials with tailored nanostructures and responsive properties.

Q & A

Basic Research Questions

What are the optimal synthesis conditions for N-(2-methoxyethyl)acrylamide to minimize byproduct formation?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters. Evidence indicates that reducing oxygen levels (<1000 ppm) during the reaction minimizes the formation of unwanted compounds like the dimeric species (compound IV). Lowering reaction temperature (e.g., 0–25°C) and shortening reaction time further suppress side reactions. For example, Evonik Roehm GmbH’s patented method achieved >95% purity by maintaining an oxygen-free environment and using inert gas purging .

How can researchers confirm the structural integrity of N-(2-methoxyethyl)acrylamide post-synthesis?

Methodological Answer:

X-ray crystallography is the gold standard for resolving molecular geometry. Complementary techniques include:

- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR can validate the methoxyethyl side chain (δ ~3.3 ppm for OCH3) and acrylamide backbone.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C7H13NO3: 159.09) .

- FTIR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) confirm acrylamide functionality .

Advanced Research Questions

How does N-(2-methoxyethyl)acrylamide influence copolymer properties in stimuli-responsive materials?

Methodological Answer:

In block copolymers (e.g., poly(2-methoxyethyl acrylate)-b-poly(acrylamide)), the methoxyethyl group enhances hydrophilicity and lowers the lower critical solution temperature (LCST). For example, Wang et al. (2016) demonstrated that incorporating this monomer into thermoresponsive polymers shifted the LCST from 32°C to 45°C, enabling tunable drug release kinetics. The electron-rich methoxy group also stabilizes hydrogen bonding with water, affecting phase separation behavior .

What experimental strategies resolve contradictions in polymerization kinetics data for N-(2-methoxyethyl)acrylamide?

Methodological Answer:

Discrepancies in polymerization rates (e.g., between free-radical and RAFT methods) arise from side reactions or initiator efficiency. To address this:

- Kinetic Modeling: Use pseudo-steady-state approximation to quantify chain transfer constants (e.g., Ctr ≈ 0.1 for methoxyethyl groups).

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track monomer conversion and identify inhibitory effects from residual oxygen .

- Comparative Studies: Contrast data with structurally similar monomers (e.g., N-(2-hydroxyethyl)acrylamide) to isolate steric/electronic effects .

How can researchers isolate and characterize trace impurities in N-(2-methoxyethyl)acrylamide samples?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Detect dimers or oligomers via UV at 210 nm .

- Mass Spectrometry Imaging (MSI): MALDI-TOF can map spatial distribution of impurities in polymer matrices.

- Thermogravimetric Analysis (TGA): Identify volatile byproducts (e.g., unreacted acryloyl chloride) through mass loss profiles at 100–150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.